

# The Pharmacological Profile of Sulfachlorpyrazine in Avian Species: A Technical Guide

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## Compound of Interest

Compound Name: Sulfachlorpyrazine

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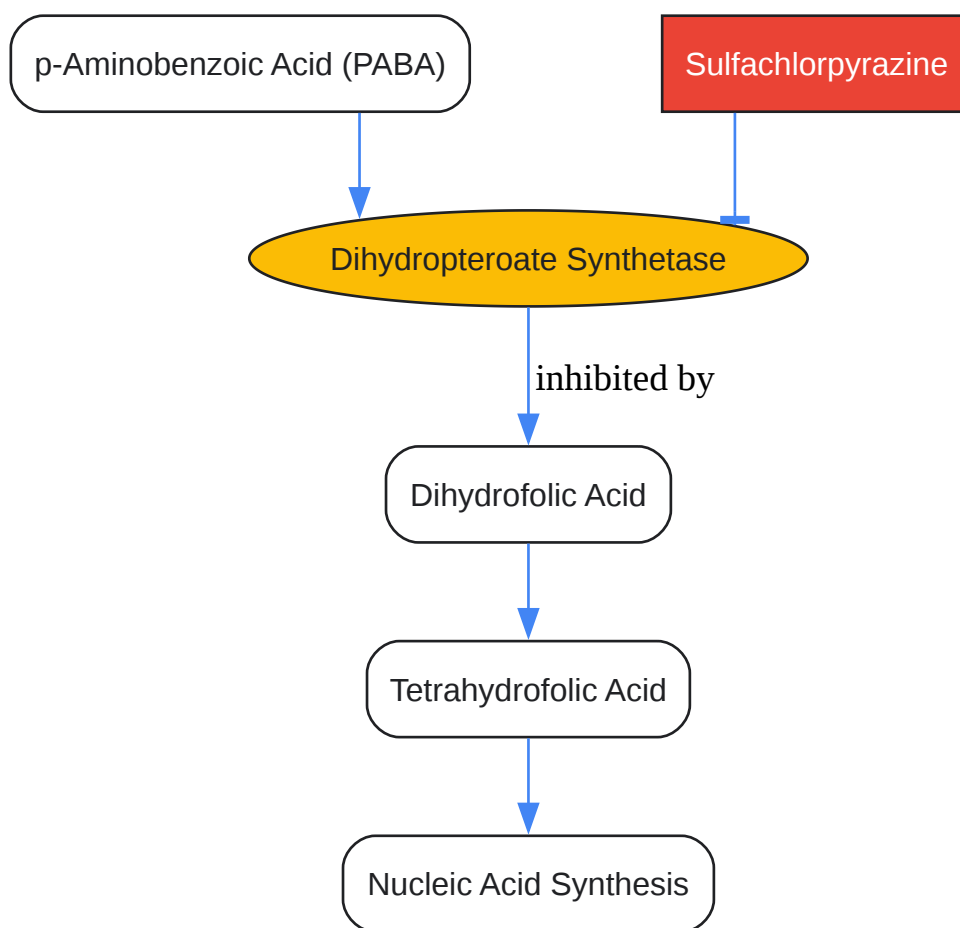
For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Sulfachlorpyrazine** is a broad-spectrum sulfonamide antibiotic extensively utilized in the veterinary field for the management of bacterial and protozoal infections in avian species.[1][2] Its primary application lies in the treatment and control of coccidiosis, a significant parasitic disease in poultry caused by protozoa of the genus *Eimeria*. [3] This technical guide provides a comprehensive overview of the pharmacological profile of **sulfachlorpyrazine** in avian species, with a focus on its pharmacokinetics, pharmacodynamics, efficacy, and safety. The information is presented to aid researchers, scientists, and drug development professionals in their understanding and utilization of this important antimicrobial agent.

## Pharmacodynamics: Mechanism of Action

**Sulfachlorpyrazine**, like other sulfonamides, exerts its bacteriostatic and coccidiostatic effects by competitively inhibiting the enzyme dihydropteroate synthetase. This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for the production of nucleic acids and certain amino acids in microorganisms. By blocking this pathway, **sulfachlorpyrazine** effectively halts the growth and replication of susceptible bacteria and protozoa.[4] The primary activity of **sulfachlorpyrazine** against coccidia is directed at the second-generation schizonts, with some effect also observed on the first-generation schizonts.



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Mechanism of action of **Sulfachlorpyrazine**.

## Pharmacokinetics

The pharmacokinetic profile of **sulfachlorpyrazine** has been studied in several avian species, primarily chickens. The drug is generally characterized by rapid absorption following oral administration, with peak plasma concentrations typically reached within 3 to 4 hours.<sup>[4]</sup> However, the disposition of the drug can be significantly influenced by the health status of the bird.

### Table 1: Pharmacokinetic Parameters of Sulfachlorpyrazine in Chickens

Parameter	Healthy Chickens	E. tenella Infected Chickens	Reference
Administration	70 mg/kg via drinking water for 3 days	70 mg/kg via drinking water for 3 days	[3]
Absorption Half-life (t <sub>1/2a</sub> )	-	17.24 ± 3.50 h	[3]
Time to Max. Concentration (Tmax)	-	23.41 ± 3.78 h	[3]
Accumulation Index	-	1.22 ± 0.13	[3]

Studies have shown that in chickens infected with *Eimeria tenella*, the absorption of **sulfachlorpyrazine** is significantly delayed, as indicated by a longer absorption half-life and time to reach maximum serum concentrations.[3] This is likely due to intestinal damage and reduced gastrointestinal motility caused by the coccidial infection.[3] The disease state can also lead to higher accumulation of the drug in the body.[5] Furthermore, co-administration with other drugs, such as diaveridine, can decrease the absorption and prolong the elimination of **sulfachlorpyrazine**. [6]

## Efficacy Against Avian Coccidiosis

**Sulfachlorpyrazine** is highly effective in the treatment of clinical coccidiosis in poultry.[3] It is often administered in drinking water, which is advantageous as sick birds will often continue to drink even when they have stopped eating.[3]

**Table 2: Efficacy of Sulfachlorpyrazine Treatment on E. tenella Infected Chickens**

Parameter	Infected, Untreated	Infected, Treated (70 mg/kg/day)	Reference
Mortality Rate	44%	18%	[3]
Lesion Score (LS)	Significantly higher	Significantly lower	[3]
Oocyst Index (OI)	Significantly higher	Significantly lower	[3]

Treatment with **sulfachlorpyrazine** has been shown to significantly reduce mortality, lesion scores, and oocyst shedding in chickens experimentally infected with *E. tenella*.[\[3\]](#) It is also used in combination with other anticoccidial agents like diaveridine and ethopabate to enhance its efficacy.[\[7\]](#)

## Residue Depletion and Safety

The persistence of drug residues in edible tissues is a critical consideration for food safety. Several studies have investigated the depletion of **sulfachlorpyrazine** in various tissues of broiler chickens.

**Table 3: Residue Depletion of Sulfachlorpyrazine in Broiler Chicken Tissues**

Study	Dose & Duration	Tissue	Residue Concentration	Withdrawal Time	Reference
Łebkowska-Wieruszewska & Kowalski (2013)	50 mg/kg/day for 3 days	Muscle, Fat with skin, Liver, Kidney	Above MRLs on day 5 and 10	14 days	<a href="#">[8]</a>
Al-Khafaji et al. (2015)	300 mg/L in water for 7 days (with Diaveridine)	Muscle, Liver, Kidney, Skin with fat	Below MRL (0.05 µg/g) at 5 days (except skin with fat)	7 days	<a href="#">[9]</a>
Pokrant et al. (2018)	10% commercial formulation for 5 days	Feathers	Persisted up to 55 days	-	<a href="#">[10]</a> <a href="#">[11]</a> <a href="#">[12]</a>
Zhang et al. (2023)	60 mg/kg/day for 3 days	Muscle, Liver, Kidney, Skin + fat	-	37.26 days (Black-feathered silky fowl)	<a href="#">[13]</a>

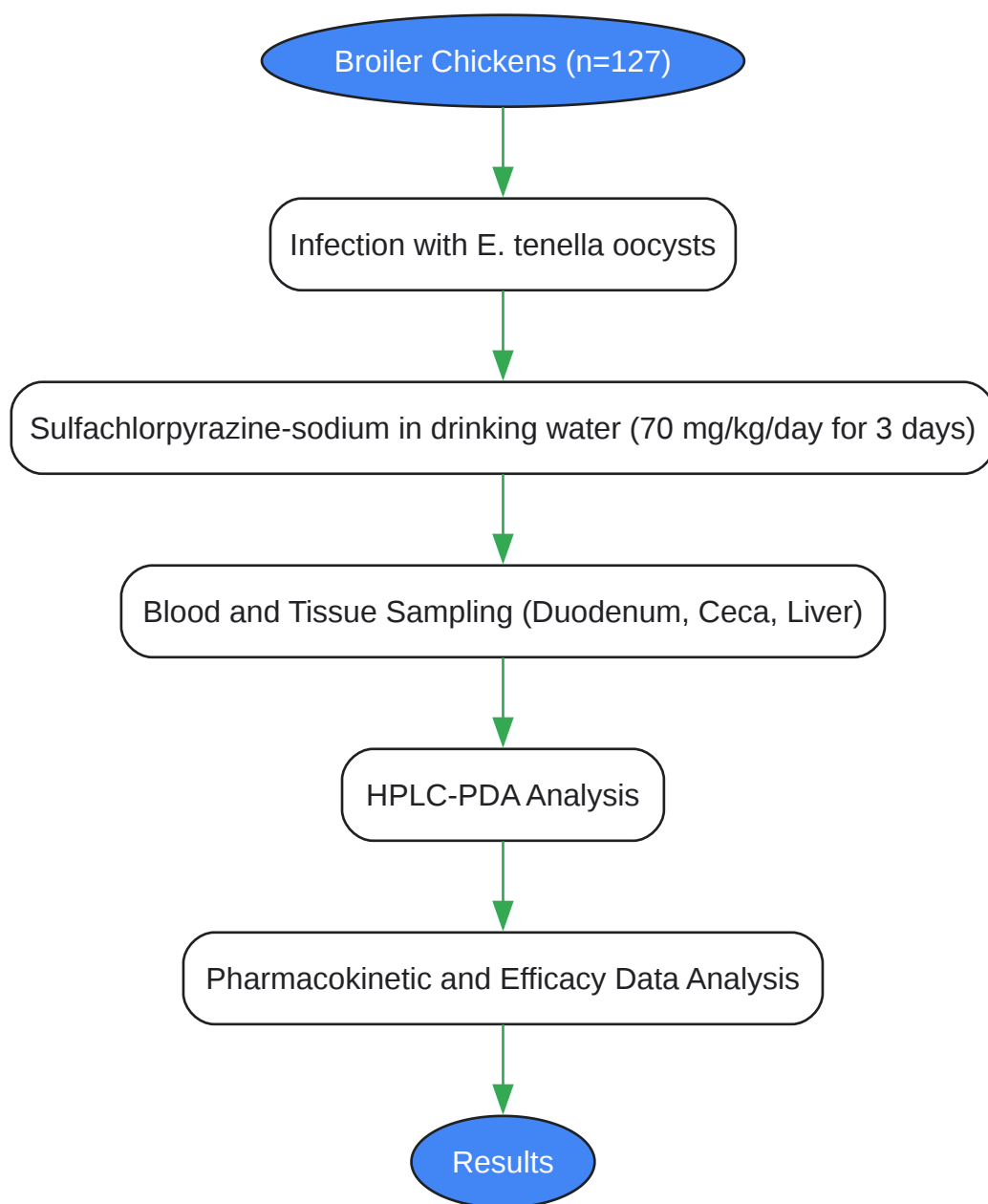
The withdrawal period for **sulfachlorpyrazine** can vary depending on the dosage, duration of treatment, and the specific tissues being analyzed. It is noteworthy that residues can persist in feathers for an extended period, which could be a potential route for re-entry into the food chain if feathers are processed into animal feed.[10][11][12] The metabolism of **sulfachlorpyrazine** can also be slower in certain breeds, such as the black-feathered silky fowl, leading to a much longer withdrawal time.[13]

While generally considered safe at therapeutic doses, prolonged use of sulfonamides can lead to toxicity. In chicken embryos, high doses of sulfadiazine, a related sulfonamide, have been shown to cause renal tubule epithelial cell necrosis and other kidney damage.[5] It is also important to note that sulfonamides are prohibited for use in laying hens.

## Experimental Protocols

### Pharmacokinetic Study in E. tenella Infected Chickens

This protocol is based on the study by Haritova et al. (2013).[3]



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